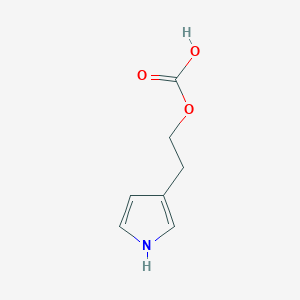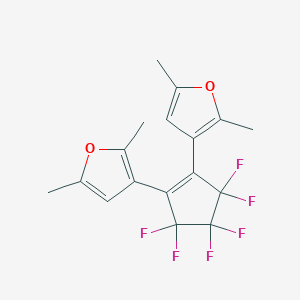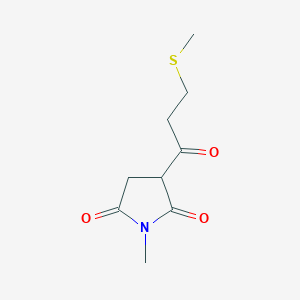![molecular formula C9H6ClF2NO B12874686 4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)
4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both oxazole and benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole can be achieved through several methods. One common approach involves the reaction of 2-(difluoromethyl)benzo[d]oxazole with chloromethylating agents under controlled conditions. The reaction typically requires a catalyst and an aprotic polar solvent to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further utilized in different applications depending on the substituents introduced.
科学的研究の応用
4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with unique electronic or optical properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for research purposes.
作用機序
The mechanism by which 4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)benzo[d]oxazole: Lacks the difluoromethyl group, which can affect its reactivity and applications.
2-(Difluoromethyl)benzo[d]oxazole:
4-(Bromomethyl)-2-(difluoromethyl)benzo[d]oxazole: Similar structure but with a bromomethyl group instead of chloromethyl, which can influence its reactivity and interactions.
Uniqueness
The presence of both chloromethyl and difluoromethyl groups in 4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole makes it unique, providing a combination of reactivity and stability that is valuable in various chemical transformations and applications.
特性
分子式 |
C9H6ClF2NO |
|---|---|
分子量 |
217.60 g/mol |
IUPAC名 |
4-(chloromethyl)-2-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6ClF2NO/c10-4-5-2-1-3-6-7(5)13-9(14-6)8(11)12/h1-3,8H,4H2 |
InChIキー |
LOWHJJNITLNDHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(F)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


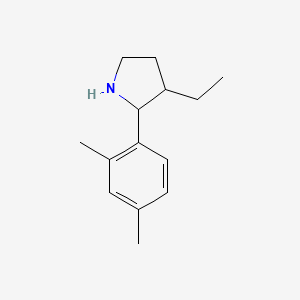
![N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12874608.png)
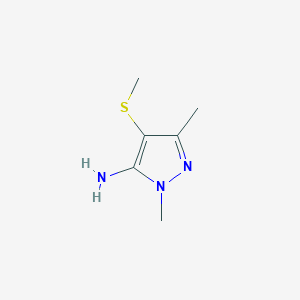
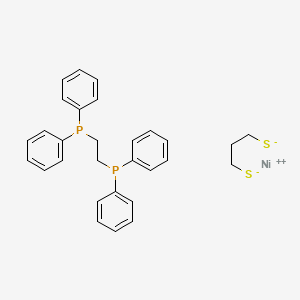
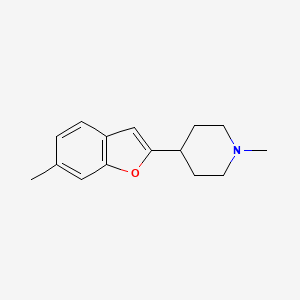
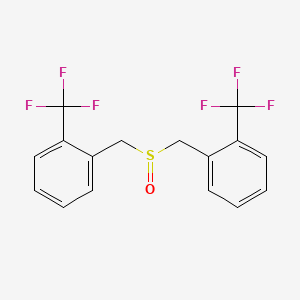
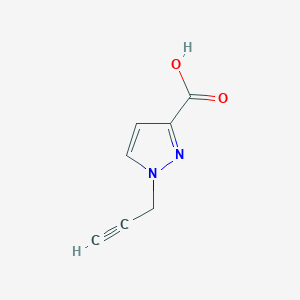

![7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12874653.png)
![4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12874660.png)
